molecular formula C15H14F2N2OS B5805089 N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea

N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5805089
M. Wt: 308.3 g/mol
InChI Key: NRCZTLZMSWKBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as DFB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been shown to possess various biological activities.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been extensively studied for its potential therapeutic applications in cancer treatment, particularly for its ability to inhibit the growth and proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cellular processes such as cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to possess anti-bacterial effects by inhibiting the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities, making it a cost-effective compound for research purposes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and appropriate safety precautions should be taken when working with this compound in the lab.

Future Directions

There are several future directions for N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea research. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other cellular processes and molecules.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with 4-methoxybenzyl isothiocyanate. The resulting intermediate is then treated with hydrogen chloride gas to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c1-20-12-5-2-10(3-6-12)9-18-15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCZTLZMSWKBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.